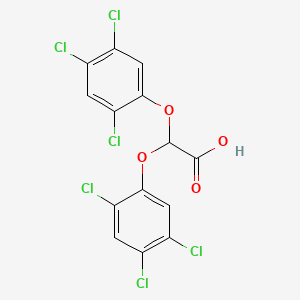

Bis-(2,4,5-trichlorophenoxy)acetic acid

Description

Historical Context of Phenoxyacid Herbicide Derivatives in Scientific Inquiry

The mid-20th century saw the advent of synthetic herbicides, with phenoxyacetic acids emerging as a transformative tool in agriculture. wikipedia.orgic.ac.uk Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) were developed in the 1940s and quickly became integral to modern farming practices for their ability to control broadleaf weeds. wikipedia.orgic.ac.uk The synthesis of these herbicides, particularly 2,4,5-T, is a complex process that can result in the formation of various impurities. wikipedia.org One such impurity is Bis-(2,4,5-trichlorophenoxy)acetic acid, which has been identified in commercial preparations of 2,4,5-T. nih.gov The historical scientific inquiry into phenoxyacid herbicides has been largely dominated by the efficacy and environmental impact of the primary active ingredients and, notably, the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) found in 2,4,5-T. wikipedia.orgic.ac.uk

Academic Significance and Contemporary Research Trajectories for this compound

The academic significance of this compound is intrinsically linked to its status as a manufacturing impurity in 2,4,5-T. While not the primary focus of the vast body of research on phenoxyacetic herbicides, its presence is a critical consideration for a comprehensive understanding of the environmental and toxicological profile of 2,4,5-T-based products. Contemporary research, though limited, acknowledges the importance of characterizing all components of herbicide formulations to assess their collective impact.

Foundational Research Hypotheses and Objectives Pertaining to this compound

Characterization and Quantification: To develop and refine analytical techniques for the accurate identification and measurement of this compound in technical-grade 2,4,5-T and environmental matrices.

Environmental Fate and Transport: To investigate the persistence, degradation, and mobility of this compound in soil and water systems, to determine if its environmental behavior differs significantly from that of 2,4,5-T.

Toxicological Assessment: To ascertain the intrinsic toxicological properties of this compound, separate from 2,4,5-T and TCDD, to evaluate its potential contribution to the adverse effects observed with 2,4,5-T formulations.

Detailed Research Findings

Research into the composition of phenoxyacetic herbicides has provided valuable data on the presence of various related compounds. The following table illustrates the typical composition of a technical-grade 2,4,5-T product, highlighting the presence of this compound.

| Component | Concentration Range |

| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) | > 95% |

| Dichloromethoxy phenoxy acetic acids | 2-9% |

| Related trichlorophenoxyacetic acids | 0.6% |

| Dichlorophenoxyacetic acids | 0.5% |

| This compound | 0.4% |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) | < 0.5 mg/kg |

| Data sourced from a typical batch analysis of a 2,4,5-T producer. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

16898-30-9 |

|---|---|

Molecular Formula |

C14H6Cl6O4 |

Molecular Weight |

450.9 g/mol |

IUPAC Name |

2,2-bis(2,4,5-trichlorophenoxy)acetic acid |

InChI |

InChI=1S/C14H6Cl6O4/c15-5-1-9(19)11(3-7(5)17)23-14(13(21)22)24-12-4-8(18)6(16)2-10(12)20/h1-4,14H,(H,21,22) |

InChI Key |

KHPIUCSFFGKWLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(C(=O)O)OC2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Bis 2,4,5 Trichlorophenoxy Acetic Acid

Chemical Synthesis Pathways and Reaction Mechanisms for (2,4,5-Trichlorophenoxy)acetic acid

The predominant industrial method for synthesizing (2,4,5-Trichlorophenoxy)acetic acid (also known as 2,4,5-T) is a variation of the Williamson ether synthesis. wikipedia.org This reaction is valued for its broad scope and effectiveness in preparing both symmetrical and asymmetrical ethers. wikipedia.org

The primary pathway involves the reaction of 2,4,5-trichlorophenol (B144370) with monochloroacetic acid in the presence of a base, typically sodium hydroxide (B78521) (NaOH). wikipedia.orgprepchem.com The reaction proceeds in a few key steps:

Deprotonation: Sodium hydroxide deprotonates the hydroxyl group of 2,4,5-trichlorophenol, forming the more nucleophilic sodium 2,4,5-trichlorophenate. Phenols are significantly more acidic than aliphatic alcohols, allowing for efficient deprotonation with a strong base like NaOH. gordon.edu

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of monochloroacetic acid (or its corresponding salt, sodium chloroacetate) in a bimolecular nucleophilic substitution (S_N2) reaction. wikipedia.org This step forms the ether linkage.

Acidification: The reaction mixture, containing the sodium salt of (2,4,5-Trichlorophenoxy)acetic acid, is then acidified (e.g., with HCl) to protonate the carboxylate and precipitate the final product as a free acid. prepchem.comgordon.edu

An alternative synthesis route starts with 1,2,4-trichlorobenzene (B33124). prepchem.comresearchgate.net This multi-step process involves:

Nitration of 1,2,4-trichlorobenzene to yield 1,2,4-trichloro-5-nitrobenzene. prepchem.com

Reduction of the nitro group to form 2,4,5-trichloroaniline. prepchem.com

Conversion of the aniline (B41778) to a diazonium salt, followed by hydrolysis to produce 2,4,5-trichlorophenol. prepchem.com

The resulting 2,4,5-trichlorophenol is then reacted with monochloroacetic acid as described in the primary pathway. prepchem.com

Table 1: Reactants and Products in the Williamson Ether Synthesis of (2,4,5-Trichlorophenoxy)acetic acid

| Role | Compound Name | Molecular Formula |

|---|---|---|

| Starting Material | 2,4,5-Trichlorophenol | C₆H₃Cl₃O |

| Reagent | Monochloroacetic acid | C₂H₃ClO₂ |

| Base/Solvent | Sodium Hydroxide | NaOH |

| Final Product | (2,4,5-Trichlorophenoxy)acetic acid | C₈H₅Cl₃O₃ |

Spectroscopic Techniques for Structural Confirmation

The molecular structure of (2,4,5-Trichlorophenoxy)acetic acid is unequivocally confirmed using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent like DMSO-d₆. nih.gov

¹H NMR: The proton NMR spectrum shows distinct signals for the different types of protons. The two aromatic protons appear as singlets in the downfield region due to the deshielding effect of the aromatic ring and electronegative chlorine atoms. The methylene (B1212753) (-CH₂-) protons of the acetic acid group appear as a singlet further upfield, shifted downfield by the adjacent ether oxygen. nih.gov

¹³C NMR: The carbon NMR spectrum provides evidence for all eight carbon atoms in unique electronic environments. Key signals include the carboxyl carbon, the carbons of the aromatic ring (with those bonded to chlorine showing distinct shifts), and the methylene carbon. nih.govnih.gov The gauge-independent atomic orbital (GIAO) method is often used in computational chemistry to calculate and predict NMR chemical shifts for such molecules. nih.gov

Table 2: NMR Spectroscopic Data for (2,4,5-Trichlorophenoxy)acetic acid

| Spectrum Type | Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic H (position 3) | 7.92 (in DMSO-d₆) | nih.gov |

| Aromatic H (position 6) | 7.66 (in DMSO-d₆) | nih.gov | |

| Methylene (-CH₂-) | 5.15 (in DMSO-d₆) | nih.gov | |

| ¹³C NMR | Carboxyl (-COO) | 169.8 | nih.gov |

| Ether-linked Carbon (C1) | 153.6 | nih.gov | |

| Aromatic Carbons (C2-C6) | 116.7 - 131.4 | nih.gov | |

| Methylene (-CH₂-) | 67.0 | nih.gov |

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov Key characteristic absorption bands for (2,4,5-Trichlorophenoxy)acetic acid include:

A broad O-H stretch from the carboxylic acid group.

A sharp, strong C=O (carbonyl) stretch, also from the carboxylic acid.

C-O stretching vibrations from the ether linkage and the carboxylic acid.

C-Cl stretching vibrations from the chlorinated benzene (B151609) ring.

Aromatic C-H and C=C stretching bands.

Table 3: Key Infrared (IR) Absorption Bands for (2,4,5-Trichlorophenoxy)acetic acid

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~2500-3300 (broad) |

| C=O Stretch | Carboxylic Acid | ~1700 |

| C-O-C Stretch | Aryl Ether | ~1245 |

| C-O Stretch | Carboxylic Acid | ~1300 |

| C-Cl Stretch | Aryl Halide | ~880 |

Chromatographic Purity Assessment and Isomeric Characterization

Chromatographic techniques are essential for assessing the purity of synthesized (2,4,5-Trichlorophenoxy)acetic acid and for separating it from its isomers and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of phenoxyacetic acids. nih.gov Reversed-phase chromatography using a C18 column is frequently used. google.com The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (often acidified with formic or sulfuric acid) in a gradient elution mode. nih.govsielc.comhelixchrom.com Detection is commonly performed with a UV detector. nih.govgoogle.com This method effectively separates the main compound from starting materials and byproducts, including other trichlorophenoxyacetic acid isomers. sielc.com

Gas Chromatography (GC): GC is another powerful tool for analysis, but it often requires a derivatization step to increase the volatility and thermal stability of the acidic analyte. nih.gov The carboxylic acid group is typically converted to an ester (e.g., a methyl ester) before injection into the GC system, which is usually equipped with an electron-capture detector (ECD) for high sensitivity towards halogenated compounds. nih.gov GC provides excellent resolution for separating closely related isomers.

Table 4: Example HPLC Conditions for the Analysis of (2,4,5-Trichlorophenoxy)acetic acid

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6x150 mm) | google.comhelixchrom.com |

| Mobile Phase | Acetonitrile (B52724) and 0.1% Sulfuric Acid in water (gradient) | helixchrom.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 230 or 275 nm | nih.govhelixchrom.com |

| Temperature | 40 °C | massbank.jp |

Environmental Fate and Transport Dynamics of Bis 2,4,5 Trichlorophenoxy Acetic Acid

Sorption and Desorption Phenomena in Terrestrial and Aquatic Matrices

Sorption, the process by which a chemical substance adheres to a solid surface, is a key factor influencing the mobility and bioavailability of 2,4,5-T in soil and aquatic environments. researchgate.net This process is influenced by several factors, including the properties of the soil or sediment, such as organic matter content and pH, as well as the chemical characteristics of the herbicide itself. nih.gov

The adsorption of 2,4,5-T onto soil particles is a critical process that governs its concentration in the soil solution and, consequently, its potential for leaching and uptake by organisms. Studies have shown that soil organic matter and clay content are the most significant factors influencing the sorption capacity of 2,4,5-T. researchgate.net The interaction is often described by adsorption isotherms, such as the Freundlich and Langmuir models, which mathematically represent the equilibrium distribution of the herbicide between the soil and water phases. researchgate.netnih.gov

The kinetics of adsorption, which describe the rate at which sorption occurs, often follow a pseudo-second-order model. nih.gov This suggests that the process is likely controlled by chemical sorption. The adsorption process is often biphasic, with an initial rapid phase attributed to the filling of surface sites, followed by a slower phase involving diffusion into the soil organic matter matrix and mineral structures. rsc.orgekb.eg For instance, research on the related compound 2,4-D has shown that its adsorption kinetics are controlled by external mass transfer and intra-organic matter diffusion in certain soil types. nih.gov

The Freundlich isotherm is frequently used to describe the adsorption of herbicides like 2,4,5-T on heterogeneous surfaces like soil. rsc.org The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, has also been successfully applied in some cases. nih.govmdpi.com The type of isotherm that best fits the data can provide insights into the nature of the adsorption process. For example, an S-type isotherm for 2,4-D on ferrihydrite suggests a high affinity for the surface, while an L-type isotherm on humic acid indicates a more moderate interaction. dss.go.th

The following table summarizes key parameters from various adsorption studies on phenoxyacetic acid herbicides, providing a comparative view of their sorption behavior.

| Adsorbent | Herbicide | Isotherm Model | Key Findings |

| Volcanic Ash-Derived Soils | 2,4-D | Freundlich | Sorption capacity was higher in Andisols, with Kf values between 1.1 and 24.1 µg1-1/n mL1/ng-1. nih.gov |

| Model Soil Colloids | 2,4-D | S-type (ferrihydrite), L-type (humic acid) | High sorption on ferrihydrite, moderate on humic acid, and none on montmorillonite. dss.go.th |

| Acidic Tropical Soils | 2,4-D | Freundlich, Linear | Kd values ranged from 1.35 to 35.26, and KF values from 2.70 to 42.04, with organic matter and clay being key factors. researchgate.net |

| Loamy Soils | Endosulfan | Freundlich | Adsorption was greater in soils with higher organic matter content. rsc.org |

| Modified Granular Activated Carbon | 2,4-D | Langmuir | The maximum adsorption capacity was found to be 0.644 mg/g. nih.gov |

Kf and Kd are distribution coefficients from the Freundlich and linear isotherms, respectively, indicating the extent of sorption.

Desorption, the release of an adsorbed substance from a surface, is a critical process that determines the persistence and potential for long-term contamination of 2,4,5-T. Incomplete desorption, or hysteresis, is a common phenomenon where the amount of herbicide desorbed is less than the amount initially adsorbed. nih.gov This suggests that a fraction of the 2,4,5-T becomes strongly bound to soil components over time.

The mechanisms governing desorption are complex and can involve slow diffusion out of the soil matrix, irreversible binding to organic matter, and entrapment within soil pores. nih.gov The rate and extent of desorption are influenced by factors such as soil type, organic matter content, and the aging of the herbicide in the soil. researchgate.netnih.gov For instance, studies on 2,4-D have shown that desorption can be more rapid under anoxic conditions, suggesting that microbial processes can play a role in the re-solubilization of the herbicide. nih.gov The release of 2,4,5-T from soil particles can make it available again for leaching, uptake by plants, or microbial degradation.

Leaching and Runoff Potentials in Diverse Environmental Compartments

The mobility of 2,4,5-T in the environment is largely determined by its potential for leaching through the soil profile and its transport via surface runoff. Due to its moderate water solubility and persistence, 2,4,5-T has a high potential to leach into groundwater. herts.ac.uk However, its strong adsorption to soil particles, particularly those rich in organic matter, can significantly limit its downward movement. nih.govepa.gov

Research has consistently shown that the primary source of 2,4,5-T in streamwater is from direct application or spray drift into water bodies, rather than from leaching through the soil. oregonstate.eduoregonstate.edu Maximum concentrations in streams are typically observed during and immediately after application. oregonstate.edu While high concentrations have been measured, they are generally short-lived. oregonstate.edu

Surface runoff from treated areas can also contribute to the transport of 2,4,5-T into aquatic ecosystems. epa.govscirp.org The amount of herbicide transported via runoff depends on factors such as the application rate, rainfall intensity and timing, soil type, and topography. Studies on urban runoff have detected a wide range of pesticides, highlighting the potential for these chemicals to contaminate water bodies through this pathway. beyondpesticides.org

The following table presents data on the persistence and mobility of 2,4,5-T, which influences its leaching and runoff potential.

| Environmental Parameter | Value | Reference |

| Water Solubility | Moderately soluble | herts.ac.uk |

| Soil Persistence | Tends to be persistent | herts.ac.uk |

| Leaching Potential | High | herts.ac.uk |

| Adsorption to Soil | Extensive | oregonstate.edu |

| Half-life in Soil | 14 to 300 days | nih.gov |

Volatilization Characteristics and Atmospheric Dispersion Modeling

Volatilization, the process by which a substance evaporates from a solid or liquid surface, is another potential transport pathway for 2,4,5-T. However, 2,4,5-T has a low volatility, meaning it does not readily evaporate into the atmosphere. herts.ac.ukhealthandenvironment.org Therefore, significant volatilization from soil or water surfaces is not expected to be a major dissipation mechanism. nih.gov

Despite its low volatility, some atmospheric transport of 2,4,5-T can occur through spray drift during application, where fine droplets can be carried by the wind. oregonstate.edupic.int Once in the atmosphere, 2,4,5-T can exist as fine droplets or adsorbed onto airborne particulates. nih.gov It can then be removed from the atmosphere through dry deposition (settling out) or wet deposition (washout in rainfall). nih.gov

Atmospheric dispersion models, such as HYSPLIT, are mathematical tools used to simulate how pollutants like 2,4,5-T are transported and dispersed in the atmosphere. wikipedia.orgnoaa.gov These models can estimate the downwind concentrations of airborne pollutants and help predict their potential impact areas. wikipedia.org They are crucial for assessing the risks associated with the atmospheric release of chemicals and for designing strategies to minimize their environmental impact. wikipedia.orgnoaa.gov The models take into account factors such as emission rates, meteorological conditions, and chemical transformation processes to provide a comprehensive picture of atmospheric transport. noaa.gov

Environmental Transformation and Degradation Pathways of Bis 2,4,5 Trichlorophenoxy Acetic Acid

Photolytic Degradation Processes in Aqueous and Atmospheric Systems

Photodegradation, the breakdown of compounds by light, is a significant abiotic pathway for the transformation of 2,4,5-T in aquatic and atmospheric environments. This process can occur through direct absorption of light energy by the 2,4,5-T molecule or indirectly through reactions with photochemically generated reactive species.

Direct photolysis of 2,4,5-T in aqueous solutions has been investigated using ultraviolet (UV) light. Studies utilizing stationary (254 nm) and nanosecond laser flash photolysis (266 nm) have shown that the primary photochemical step involves two main processes: photoionization, which generates a hydrated electron and a radical cation pair, and the heterolytic cleavage of a carbon-chlorine (C-Cl) bond. rsc.orgrsc.orgnih.gov The quantum yield for the photolysis of 2,4,5-T at a wavelength of 254 nm has been calculated to be 0.012. rsc.org

The degradation of the benzene (B151609) ring of 2,4,5-T is not observed during photolysis, as indicated by the presence of an absorption band near 290 nm in the photoproducts. rsc.org Instead, the primary products result from two types of reactions: (i) the substitution of a chlorine atom at the 2-, 4-, or 5-position with a hydroxyl group, and (ii) the hydroxylation of the benzene ring at the 3- and 6-positions. rsc.orgrsc.orgnih.gov

Table 1: Major Products of Direct Photolysis of 2,4,5-T in Aqueous Solution

| Product Type | Specific Products Identified |

|---|---|

| Chlorine Substitution Products | Hydroxylated derivatives from the replacement of a Cl atom at the 2-, 4-, or 5-position. rsc.orgrsc.orgnih.gov |

| Ring Hydroxylation Products | Hydroxylated derivatives at the 3- and 6-positions of the benzene ring. rsc.orgrsc.orgnih.gov |

This interactive table is based on data from HPLC and LC-MS methods used to identify photodegradation products. rsc.orgrsc.org

In addition to direct light absorption, 2,4,5-T can be degraded by reacting with highly reactive chemical species, such as hydroxyl radicals (·OH), that are generated in the environment by sunlight. Research using 60Co-γ irradiation to simulate the generation of radicals from water radiolysis demonstrated that 2,4,5-T can be effectively degraded in aqueous solutions. iaea.org Both the hydrated electron (e-aq) and the hydroxyl radical (·OH) were found to be capable of eliminating 2,4,5-T, though they resulted in different degradation products and dechlorination effects. iaea.org

Furthermore, advanced oxidation processes, such as photo-Fenton-like reactions, can significantly enhance degradation. The use of calcined layered double hydroxides (cLDHs) as a photocatalyst under visible light has shown high efficiency, achieving 80-95% degradation of 2,4,5-T within 360 minutes. nih.gov The half-life of 2,4,5-T in these systems was as short as 99-182 minutes, highlighting the potential for catalyst-assisted photodegradation in environmental remediation. nih.gov In deoxygenated solutions, the hydrated electron is captured by 2,4,5-T, while the radical cation hydrolyzes to form a long-lived phenoxyl radical. rsc.org

Microbial Biodegradation in Soil, Sediment, and Water Systems

Microbial activity is the primary driver for the complete mineralization of 2,4,5-T in soil, sediment, and water. A diverse range of bacteria and fungi have evolved enzymatic machinery to utilize this chlorinated herbicide as a source of carbon and energy under both aerobic and anaerobic conditions.

Numerous microorganisms capable of degrading 2,4,5-T have been isolated from various environments, including contaminated soils and pristine ecosystems. Under aerobic conditions, bacteria are the most studied degraders, while both bacteria and fungi contribute to its breakdown. Anaerobic degradation is typically carried out by specialized consortia of microorganisms.

Table 2: Selected Microorganisms Capable of Degrading 2,4,5-T

| Microorganism | Type | Condition | Key Characteristics |

|---|---|---|---|

| Burkholderia cepacia AC1100 | Bacterium | Aerobic | Can utilize 2,4,5-T as a sole source of carbon and energy. researchgate.netnih.govethz.ch |

| Nocardioides simplex 3E | Bacterium | Aerobic | Capable of total dechlorination and using 2,4,5-T as a sole carbon source. nih.gov |

| Sphingomonas spp. | Bacterium | Aerobic | Isolated from herbicide-contaminated soil. frontiersin.org |

| Bradyrhizobium spp. | Bacterium | Aerobic | Isolated from pristine and contaminated environments. frontiersin.orgnih.gov |

| Rigidoporus sp. FMD21 | Fungus | Aerobic | A white-rot fungus with high laccase activity correlated to 2,4,5-T degradation. nih.govnih.gov |

| Eupenicillium spp. | Fungus | Aerobic | Isolated from contaminated soils in Vietnam. oup.com |

| Dehalobacter spp. | Bacterium | Anaerobic | Identified as the key organohalide-respiring population catalyzing reductive dechlorination. researchgate.netresearchgate.net |

| Mixed Methanogenic Consortia | Bacteria/Archaea | Anaerobic | Involves syntrophic metabolism to mineralize intermediates like phenol. researchgate.netasm.org |

This interactive table summarizes key microorganisms identified in research for their 2,4,5-T degradation capabilities.

The microbial breakdown of 2,4,5-T proceeds through distinct aerobic and anaerobic pathways, involving a series of enzymatic reactions that progressively transform the molecule.

Aerobic Degradation Pathway: The most well-characterized aerobic pathway is in Burkholderia cepacia AC1100, which involves a set of enzymes encoded by the tft genes. ethz.chresearchgate.net

Initial Oxygenation: The pathway is initiated by a 2,4,5-T oxygenase, a two-component enzyme encoded by the tftA and tftB genes, which removes the acetic acid side chain to convert 2,4,5-T into 2,4,5-Trichlorophenol (B144370) (2,4,5-TCP) . frontiersin.orgresearchgate.net

Hydroxylation and Dechlorination: A two-component monooxygenase (tftC and tftD) catalyzes the hydroxylation of 2,4,5-TCP to 2,5-Dichlorohydroquinone (2,5-DCHQ) , followed by a second hydroxylation to 5-Chlorohydroxyquinol (5-CHQ) . researchgate.net A subsequent dechlorination step, catalyzed by the tftG gene product, converts 5-CHQ to Hydroxyquinol (HQ) . researchgate.net

Ring Cleavage: The aromatic ring of HQ is cleaved by the enzyme hydroxyquinol 1,2-dioxygenase (tftH) to form maleylacetate (B1240894) . nih.govresearchgate.net

Final Metabolism: Maleylacetate is then reduced by maleylacetate reductase (tftE) to 3-oxoadipate, which enters the tricarboxylic acid (TCA) cycle for complete mineralization. nih.govresearchgate.net

Fungal degradation can involve different enzymes. For instance, the white-rot fungus Rigidoporus sp. FMD21 utilizes laccases and cytochrome P450-type enzymes for the breakdown of 2,4,5-T. nih.govnih.gov

Anaerobic Degradation Pathway: Under anaerobic conditions, the primary mechanism is sequential reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. researchgate.netasm.org

Initial Dehalogenation: The process begins with the dehalogenation of 2,4,5-T to form intermediates such as 2,4-Dichlorophenoxyacetic acid and 2,5-Dichlorophenoxyacetic acid . asm.org

Side-Chain Cleavage and Further Dehalogenation: Further dehalogenation and cleavage of the ether bond lead to a series of chlorinated phenols, including 3,4-Dichlorophenol , 2,5-Dichlorophenol , and 3-Chlorophenol . researchgate.netresearchgate.net

Formation of Phenol: The complete dechlorination of these intermediates results in the formation of phenol . researchgate.netasm.org

Mineralization: Phenol is subsequently degraded to methane (B114726) and carbon dioxide through the syntrophic cooperation of other microorganisms, such as Syntrophorhabdus and various methanogens. researchgate.net

Table 3: Key Enzymes and Intermediates in 2,4,5-T Biodegradation

| Pathway | Key Enzyme(s) | Major Intermediates | Final Products |

|---|---|---|---|

| Aerobic (B. cepacia) | 2,4,5-T oxygenase (TftA/B), Monooxygenases (TftC/D), Dioxygenase (TftH) nih.govresearchgate.net | 2,4,5-Trichlorophenol, 2,5-Dichlorohydroquinone, Maleylacetate researchgate.net | CO₂, H₂O, Chloride |

| Aerobic (Fungi) | Laccase, Cytochrome P450s nih.govnih.gov | Chlorophenols oup.com | CO₂, H₂O, Chloride |

| Anaerobic | Reductive dehalogenases frontiersin.orgresearchgate.net | Dichlorophenoxyacetic acids, Chlorophenols, Phenol researchgate.netasm.org | CO₂, CH₄, Chloride |

This interactive table outlines the distinct enzymatic systems and chemical intermediates involved in the aerobic and anaerobic breakdown of 2,4,5-T.

The efficiency and rate of 2,4,5-T biodegradation are highly dependent on a variety of environmental conditions.

Table 4: Influence of Environmental Factors on 2,4,5-T Microbial Degradation

| Factor | Effect on Degradation Rate | Organism/System Studied |

|---|---|---|

| Temperature | Optimal degradation at 30°C; poor growth above 40°C. asm.org | Pseudomonas cepacia AC1100 |

| pH | Optimal degradation at pH 7.0; little growth above pH 8.0. asm.org | Pseudomonas cepacia AC1100 |

| Nutrient Availability | Addition of short-chain organic acids/alcohols stimulates anaerobic degradation. asm.org | Methanogenic aquifer slurries |

| Degradation of 2,4,5-TCP is repressed by abundant alternative carbon sources. researchgate.net | Pseudomonas cepacia AC1100 | |

| Mineralization of 2,4,5-TCP is significantly higher under nitrogen-limited conditions. asm.org | Phanerochaete chrysosporium | |

| Inhibitors | Sulfate addition inhibits anaerobic dehalogenation. asm.org | Methanogenic aquifer slurries |

| Bioavailability | Degradation improved when herbicides were dissolved in a solvent versus being in powder form. frontiersin.org | Bacterial communities from soil |

| Initial Concentration | High concentrations (>2 mg/ml) lead to a pronounced lag phase before degradation begins. asm.org | Pseudomonas cepacia AC1100 |

This interactive table details how various environmental parameters can enhance or inhibit the microbial breakdown of 2,4,5-T.

In soil environments, the persistence of 2,4,5-T is influenced by general climatic conditions and the size and activity of indigenous microbial populations. oregonstate.edu Studies have shown rapid decomposition in the organic-rich layers of forest floors, where 53% of 2,4,5-T decomposed in 29 days and 87% was degraded within two months. oregonstate.edu Laboratory experiments have demonstrated that soil contaminated with up to 20,000 µg of 2,4,5-T per gram of soil can show over 90% degradation after six weekly treatments with B. cepacia AC1100. researchgate.netepa.gov

Chemical Hydrolysis Kinetics and Product Identification under Environmental Conditions

The chemical stability of a compound in aqueous environments is a critical factor in determining its persistence and ultimate fate. For bis-(2,4,5-trichlorophenoxy)acetic acid, commonly known as 2,4,5-T, chemical hydrolysis of the parent acid is not considered a primary degradation pathway under typical environmental conditions. The ether linkage in the 2,4,5-T molecule is notably resistant to cleavage by water.

Research indicates that phenoxy herbicides, in their acid form, are generally stable in water. While the esters of 2,4,5-T can undergo hydrolysis to form the 2,4,5-T acid, the acid itself does not readily hydrolyze further. oregonstate.eduhealthandenvironment.org This resistance to hydrolysis contributes to its persistence in aqueous systems where other degradation processes, such as photolysis and microbial degradation, are limited. epa.gov

Studies on the environmental fate of similar phenoxy herbicides support the observation of slow hydrolysis for the acid form. nih.gov The rate of hydrolysis for phenoxy acid esters is influenced by factors such as pH and temperature, with higher temperatures and alkaline conditions generally increasing the rate of ester cleavage. nih.gov However, once the parent acid is formed, it remains relatively stable against further hydrolytic degradation.

The primary product identified from the degradation of 2,4,5-T, through pathways such as photolysis and biodegradation, is 2,4,5-trichlorophenol . epa.govnih.govnih.gov Although not a direct product of the hydrolysis of the parent acid under normal environmental conditions, it is the key intermediate formed when the ether bond is eventually broken.

Table of Hydrolysis Data for this compound

Due to the compound's high resistance to chemical hydrolysis, detailed kinetic data across various environmental conditions are not widely available. The table below reflects the general findings regarding its hydrolytic stability.

| Parameter | Value/Observation | Source(s) |

| Hydrolytic Stability | The parent acid is highly resistant to hydrolysis under typical environmental pH and temperature conditions. | epa.gov |

| Ester Hydrolysis | Esters of 2,4,5-T hydrolyze to the parent acid. The rate is dependent on pH and temperature. | oregonstate.eduhealthandenvironment.orgnih.gov |

| Primary Degradation Product | 2,4,5-Trichlorophenol is the main product of 2,4,5-T degradation via other pathways. | epa.govnih.govnih.gov |

Advanced Analytical Methodologies for Bis 2,4,5 Trichlorophenoxy Acetic Acid in Environmental and Biotic Samples

Comprehensive Sample Preparation and Extraction Techniques

Sample preparation is a crucial step that aims to isolate and concentrate Bis-(2,4,5-trichlorophenoxy)acetic acid from the sample matrix while removing potential interferences. The choice of technique depends on the matrix type (e.g., water, soil, blood, urine), the required concentration factor, and the subsequent analytical instrumentation. rocker.com.tw

Optimization of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Protocols

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. alwsci.comyoutube.com For acidic compounds like this compound, the pH of the aqueous sample is a critical parameter. Adjusting the sample to an acidic pH (typically pH < 2) ensures the compound is in its protonated, less polar form, which enhances its partitioning into the organic solvent.

Optimization of LLE protocols involves several key factors:

Solvent Selection: The choice of organic solvent is based on the analyte's solubility, solvent polarity, and immiscibility with the sample matrix. Solvents like benzene (B151609), diethyl ether, and mixtures of ethyl acetate (B1210297) and n-hexane have been utilized. nih.govmhlw.go.jp

pH Adjustment: Acidification of the sample is essential to maximize the extraction efficiency of the acidic herbicide into the organic phase. libretexts.org

Salting-Out Effect: The addition of a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase can decrease the solubility of the analyte in water, thereby promoting its transfer to the organic phase and improving recovery. chromatographyonline.comdeswater.com

Phase Volume Ratio: The ratio of the organic solvent to the aqueous sample can be optimized to achieve the highest possible recovery. Ratios up to 7:1 (organic:aqueous) have been suggested as a generic optimum, though the ideal ratio depends on the partition coefficient of the analyte. chromatographyonline.com

Extraction Time and Agitation: Sufficient mixing time and vigor are necessary to ensure equilibrium is reached between the two phases. youtube.com

Solid-Phase Extraction (SPE)

SPE has become a preferred alternative to LLE due to its higher efficiency, lower solvent consumption, and potential for automation. alwsci.comnih.gov The technique involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). The analyte is retained on the sorbent while interferences are washed away, after which the analyte is eluted with a small volume of a suitable solvent. rocker.com.twwebofproceedings.org

Optimization of SPE protocols for this compound includes:

Sorbent Selection: For phenoxy acid herbicides, reversed-phase sorbents like octadecylsilanized silica (B1680970) gel (C18) and polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are commonly used. nih.govnih.gov Graphitized carbon black cartridges have also been shown to provide high recoveries. researchgate.net

Sample Pre-treatment: Similar to LLE, sample pH is adjusted to acidic conditions to ensure efficient retention of the protonated analyte on the reversed-phase sorbent. nih.gov

Conditioning and Equilibration: The sorbent must be conditioned (e.g., with methanol) and then equilibrated (e.g., with acidified water) to activate the stationary phase and ensure reproducible retention. webofproceedings.org

Loading: The sample is passed through the cartridge at an optimized flow rate to allow for sufficient interaction between the analyte and the sorbent. webofproceedings.org

Washing: An appropriate washing solvent is used to remove co-extracted interferences without eluting the target analyte.

Elution: A strong organic solvent or a solvent mixture is used to desorb the analyte from the sorbent. The composition and volume of the elution solvent are optimized to maximize recovery and concentration. nih.gov

Table 1: Example SPE and LLE Optimization Parameters for Phenoxy Acid Herbicides

| Technique | Parameter | Optimization Detail/Example | Reference |

|---|---|---|---|

| LLE | pH Adjustment | Adjust sample to pH = 2 to protonate the acidic analyte. | deswater.com |

| LLE | Salting-Out | Addition of 5% w/v sodium chloride to the aqueous phase. | deswater.com |

| LLE | Extraction Solvent | Acetonitrile (B52724), ethyl acetate/n-hexane (1:1, v/v). | mhlw.go.jpdeswater.com |

| SPE | Sorbent | Oasis HLB, Octadecylsilane (C18), Graphitized carbon black. | nih.govnih.govresearchgate.net |

| SPE | Elution Solvent | Methanol (B129727):ethylacetate (70:30 v/v) for Oasis HLB. | nih.gov |

| SPE | Sample Volume | Optimized to 300 mL for water samples on Oasis HLB cartridges. | nih.gov |

Microextraction Techniques for Low-Volume Samples

For analyses requiring high sensitivity with limited sample volumes, various microextraction techniques have been developed. These methods are considered "greener" as they significantly reduce or eliminate solvent use. nih.govmdpi.com

Solid-Phase Microextraction (SPME): SPME utilizes a fused-silica fiber coated with a polymeric stationary phase. ijrpc.com The fiber is exposed to the sample (either by direct immersion or in the headspace), and analytes partition into the coating. The fiber is then transferred directly to the injector of a gas chromatograph for thermal desorption. researchgate.net It is a solvent-free technique that integrates sampling, extraction, and concentration into a single step. researchgate.net

Liquid-Phase Microextraction (LPME): This category includes several variations where a very small volume of an extraction solvent is used.

Single-Drop Microextraction (SDME): A micro-drop (µL volume) of an immiscible organic solvent is suspended from the tip of a microsyringe needle into the sample. After a set extraction time, the drop is retracted and injected for analysis. ijrpc.com

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer. The mixture is then centrifuged, and the sedimented organic phase is collected for analysis. ijrpc.comnih.gov

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): In HF-LPME, a porous hollow fiber is impregnated with an organic solvent and placed in the sample. The analytes extract from the sample into the organic solvent held within the pores and then into an acceptor phase inside the lumen of the fiber. This provides excellent cleanup and high enrichment factors. ijrpc.comnih.gov

Chromatographic Separation and Detection Technologies

Following sample preparation, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. wikipedia.org However, this compound is a polar and non-volatile carboxylic acid, requiring a chemical derivatization step to convert it into a more volatile and thermally stable form suitable for GC analysis. researchgate.net

Derivatization: The most common approach is esterification of the carboxylic acid group. This can be achieved using various reagents:

Methylation: Reagents like diazomethane (B1218177) or boron trifluoride in methanol convert the acid to its methyl ester. nih.gov

Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) esters, respectively. researchgate.net TBDMS derivatives are often preferred as they produce characteristic mass spectra with a prominent [M-57]⁺ ion, aiding in identification. researchgate.net

In-situ Derivatization: This can be performed directly in the GC injection port using reagents like tetraalkylammonium salts, simplifying the sample preparation workflow. researchgate.net

GC-MS Analysis: The derivatized sample is injected into the GC, where it is separated on a capillary column (e.g., DB-5MS). The separated compounds then enter the mass spectrometer, which acts as a detector. Electron impact (EI) is a common ionization mode. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte. researchgate.netepa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification

LC-MS/MS has become the method of choice for analyzing polar, non-volatile compounds like this compound in environmental and biotic samples. It offers high sensitivity and selectivity and, crucially, does not require a derivatization step. hpst.czoup.com

Liquid Chromatography: Separation is typically achieved using reversed-phase columns, such as C18 or C8. hpst.czoup.com A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic or acetic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed. hpst.czlcms.cz

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source, which is typically operated in negative ion mode for acidic compounds. In the MS/MS system, the first quadrupole selects the precursor ion (the deprotonated molecule, [M-H]⁻) of this compound. This ion is then fragmented in a collision cell, and the second quadrupole selects one or more specific product ions for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interferences and allowing for very low detection limits. hpst.cznih.gov

Table 2: Typical LC-MS/MS Parameters for this compound

| Parameter | Example Condition | Reference |

|---|---|---|

| LC Column | Agilent ZORBAX Eclipse Plus C18, HD 2.1 × 100 mm, 1.8 µm | hpst.cz |

| Mobile Phase | A: 0.10% acetic acid in water; B: Acetonitrile (Gradient elution) | hpst.cz |

| Ionization Mode | Electrospray Ionization (ESI), Negative | hpst.cz |

| Precursor Ion (m/z) | 254.9 | hpst.cz |

| Product Ion (m/z) | 196.9 | hpst.cz |

Method Validation Parameters: Accuracy, Precision, Limits of Detection, and Quantification

Validation is essential to ensure that an analytical method is suitable for its intended purpose. wjarr.com Key parameters are assessed to demonstrate the reliability, consistency, and accuracy of the data. globalresearchonline.net

Accuracy: This parameter reflects the closeness of a measured value to the true value. It is typically evaluated by analyzing spiked samples at different concentration levels and is expressed as percent recovery. For 2,4,5-T and related compounds, methods often report recoveries in the range of 70% to 120%, depending on the matrix and concentration. nih.govnih.govresearchgate.net

Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (%RSD). For trace analysis of this compound, acceptable precision is typically below 15-20% RSD. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits are highly dependent on the technique used. Modern LC-MS/MS methods can achieve exceptionally low LODs and LOQs, often in the parts-per-trillion (ppt) or nanogram per liter (ng/L) range. hpst.czlcms.cz

Table 3: Performance Data for Various Analytical Methods for Phenoxy Acid Herbicides

| Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) | LOD / LOQ | Reference |

|---|---|---|---|---|---|

| SPE-GC-MS | Water | 70 - 99% | 1 - 13% | 0.1 - 0.2 µg/L (LOQ) | researchgate.net |

| LC-MS/MS | Drinking Water | Not explicitly stated | Excellent | 1-2 ppt (B1677978) (ng/L) | hpst.cz |

| LC-MS/MS | Spring Water | 107 - 117% | Not explicitly stated | LOD: 2.5 ng/L | lcms.cz |

| SPE-GC-MS | Urine | 93 - 100% | Not explicitly stated | 0.75 ng/mL (LOD) | nih.gov |

| SALLE-HPLC-UV | Water | 96 - 115% | Not explicitly stated | LOD: 0.004 µg/L; LOQ: 0.01 µg/L | deswater.com |

Ecotoxicological Mechanisms and Impacts of Bis 2,4,5 Trichlorophenoxy Acetic Acid on Non Human Biota and Ecosystems

Uptake, Translocation, and Biotransformation in Terrestrial and Aquatic Flora

The herbicide bis-(2,4,5-trichlorophenoxy)acetic acid, commonly known as 2,4,5-T, exhibits distinct mechanisms of interaction with plant life, from its initial absorption to its internal movement and metabolic breakdown. As a synthetic auxin, it is readily absorbed by both the foliage and roots of plants and then transported throughout the plant's system. herts.ac.uk Understanding these processes is crucial for assessing its ecotoxicological impact on flora.

Mechanisms of Root and Foliar Absorption in Plant Species

The absorption of 2,4,5-T into plants occurs through two primary pathways: foliar and root uptake. Foliar absorption involves the penetration of the herbicide through the cuticle of the leaves. Studies have shown that environmental factors such as light and humidity significantly influence the rate of foliar uptake. The presence of light generally increases the uptake of phenoxy herbicides like 2,4,5-T compared to dark conditions. core.ac.uk Similarly, higher humidity levels enhance absorption by extending the drying time of spray droplets on the leaf surface. core.ac.uk

Root absorption is the other major pathway, where 2,4,5-T present in the soil is taken up by the plant's root system. The efficiency of root uptake can vary among different plant species and is influenced by soil composition and the chemical properties of the herbicide. nih.gov For instance, 2,4,5-T is considered moderately mobile in both sandy and clay soils. healthandenvironment.org The development of the root system and prevailing growth conditions, such as temperature and day length, also play a critical role in the extent of pesticide uptake and translocation from the roots. nih.gov

Internal Distribution and Accumulation Patterns in Plant Tissues

Once absorbed, 2,4,5-T is translocated throughout the plant. Autoradiographic studies using radio-labeled 2,4,5-T have demonstrated its distribution in various plant tissues. dtic.mil It moves both acropetally (upwards) towards the leaves and shoots and basipetally (downwards) towards the roots, indicating movement within both the xylem and phloem transport systems. dtic.mil Research on ash and maple species revealed that 2,4,5-T was distributed in greater quantities throughout the tissues compared to other herbicides like picloram. dtic.mil

The pattern of accumulation can differ between plant species. For example, in a study comparing different plant species, shoot concentrations of various pesticides, including those with similar properties to 2,4,5-T, showed 2- to 10-fold differences among species. nih.gov Furthermore, some studies suggest that resistance in certain plant species to phenoxy herbicides may be linked to reduced translocation from the treated leaf. frontiersin.org Significant amounts of 2,4,5-T can also be lost from the plant through root exudation. dtic.mil

Phytometabolism and Conjugation Pathways in Plants

Plants possess metabolic pathways to detoxify foreign compounds like herbicides, a process known as phytometabolism. For 2,4,5-T, this involves biotransformation into various metabolites. mdpi.com One of the documented degradation products in woody plants is 2,4,5-trichlorophenol (B144370). nih.gov

The primary mechanism of detoxification often involves conjugation, where the herbicide molecule is linked to endogenous substances such as sugars or amino acids. This process increases the water solubility of the herbicide, facilitating its sequestration into vacuoles or incorporation into cell wall components, thereby reducing its phytotoxicity. While the specific conjugation pathways for 2,4,5-T are part of a broader understanding of how plants metabolize xenobiotics, detailed research on its specific conjugates in various plant species is an area of ongoing investigation. core.ac.uk The ability of a plant to metabolize 2,4,5-T can be a significant factor in its tolerance to the herbicide. frontiersin.org

Biochemical and Physiological Responses in Aquatic Invertebrates and Vertebrates

The introduction of 2,4,5-T into aquatic ecosystems can elicit a range of biochemical and physiological responses in non-target organisms, including invertebrates and vertebrates. These responses are often initiated at the molecular level and can cascade into broader physiological effects.

Molecular Targets and Receptor Interactions

In aquatic organisms, 2,4,5-T and similar chlorophenoxy herbicides can interact with various molecular targets. One significant area of concern is their potential to act as endocrine-disrupting chemicals (EDCs). healthandenvironment.orgnih.gov EDCs can interfere with the synthesis, metabolism, and receptor activation of hormones, leading to altered physiological functions. nih.gov

Research has indicated that chlorophenoxy herbicides can form "false cholinergic messengers." nih.gov Studies have shown the formation of 2,4,5-trichlorophenoxyacetyl-CoA (2,4,5-T-CoA) from 2,4,5-T, which can then react with choline (B1196258) to form 2,4,5-T-acetylcholine. nih.gov These false messengers can act as blocking agents at both muscarinic and nicotinic synaptic sites, potentially explaining some of the toxic effects observed in exposed animals. nih.gov While much of this research has been conducted in a broader context, the fundamental mechanisms are relevant to aquatic vertebrates and invertebrates that share similar neurological pathways.

Enzymatic Inhibition or Induction Mechanisms

Exposure to 2,4,5-T can lead to changes in the activity of various enzymes in aquatic organisms, serving as biomarkers of exposure and effect. nih.gov A common response to chemical stressors is the induction of detoxification enzymes.

One of the key enzymatic systems affected by pesticides is the cholinesterase system. Inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, is a well-established biomarker of exposure to certain classes of pesticides. ttcenter.ir While direct, significant inhibition of cholinesterase by 2,4,5-T in aquatic invertebrates has not been consistently reported in all studies, the formation of false cholinergic messengers suggests an indirect impact on cholinergic systems. nih.govnih.gov

Another important enzymatic response is the induction of enzymes involved in managing oxidative stress, such as catalase and glutathione-S-transferase. nih.gov Exposure to contaminants can lead to the overproduction of reactive oxygen species (ROS), and the induction of these antioxidant enzymes is a protective mechanism. Studies on other environmental contaminants have shown that increased activity of these enzymes in aquatic invertebrates can indicate a state of oxidative stress. nih.gov Furthermore, exposure to pesticides can lead to lipid peroxidation and an increase in protein carbonyls, indicating cellular damage. mdpi.com

| Species | Exposure | Observed Effect |

| Freshwater Fish (16 species) | 48-96 hours | LC50 values ranging from 150 to 61,000 µg/L. |

| Freshwater Crustaceans (4 species) | 48-96 hours | LC50/EC50 values from 120 to 88,000 µg/L. |

| Freshwater Insects (1 species) | 96 hours | LC50 of 13,000 µg/L. |

| Zebrafish (Danio rerio) | 14 days (to other pesticides) | Induced oxidative stress, mitochondrial destabilization, and DNA damage. mdpi.com |

| Marine Invertebrates (Scrobicularia plana and Hediste diversicolor) | (to copper oxide nanoparticles) | Enhanced activity of catalase and glutathione-S-transferase. nih.gov |

Table 1. Ecotoxicological Effects of 2,4,5-T and Related Compounds on Aquatic Organisms

Oxidative Stress Induction and Antioxidant Defense Mechanisms

The direct ecotoxicological effects of this compound (2,4,5-T) concerning the induction of oxidative stress and the subsequent response of antioxidant defense systems in non-human organisms are not extensively documented in scientific literature. However, valuable insights can be drawn from studies on structurally analogous compounds and its known degradation products.

Research on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which shares a chlorophenoxy acetic acid structure with 2,4,5-T, has demonstrated its capacity to induce oxidative stress in aquatic life. For instance, in a study involving goldfish (Carassius auratus), exposure to 2,4-D resulted in a notable increase in the concentration of lipid peroxides and oxidized glutathione (B108866) within the gills. nih.gov This suggests that the compound promotes cellular damage through the oxidation of essential lipid molecules and disrupts the balance of the glutathione antioxidant system. In response to this chemical stress, the fish exhibited an increased activity of crucial antioxidant enzymes, namely superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov These enzymes form a primary line of defense against reactive oxygen species (ROS), working to neutralize them and mitigate cellular injury.

Furthermore, studies on 2,4,5-trichlorophenol (2,4,5-TCP), a known degradation product of 2,4,5-T, have shown that it can trigger oxidative stress in plants. researchgate.net When reed canary grass (Phalaris arundinacea) was exposed to 2,4,5-TCP, there was a significant increase in the cellular levels of hydrogen peroxide, a key ROS. researchgate.net This was accompanied by an elevation in non-enzymatic antioxidants such as glutathione and ascorbate, and a corresponding increase in the activity of antioxidant enzymes including catalase and guaiacol (B22219) peroxidase. researchgate.net These findings indicate that a breakdown product of 2,4,5-T is itself capable of inducing an oxidative stress response in plant life.

While these investigations into 2,4-D and 2,4,5-TCP offer important clues, they also underscore the necessity for more focused research to fully understand the specific mechanisms and magnitude of oxidative stress directly caused by this compound across a diverse range of non-human biota.

Table 1: Effects of 2,4-D on Oxidative Stress Markers and Antioxidant Enzymes in Goldfish (Carassius auratus) Gills

This table summarizes the observed effects of 2,4-Dichlorophenoxyacetic acid (2,4-D) on various biomarkers of oxidative stress and the activity of antioxidant enzymes in the gills of goldfish. The data is derived from studies exposing the fish to different concentrations of the herbicide.

| Parameter | Concentration of 2,4-D (mg L⁻¹) | Observation | Citation |

|---|---|---|---|

| Lipid Peroxides | 100 | 58% increase | nih.gov |

| Oxidized Glutathione | 100 | 49% increase | nih.gov |

| Superoxide Dismutase | 1, 10, 100 | 29-35% increase in activity | nih.gov |

| Catalase | 100 | 41% increase in activity | nih.gov |

| Glutathione Peroxidase | 10, 100 | 19-33% increase in activity | nih.gov |

Table 2: Effects of 2,4,5-Trichlorophenol on Oxidative Stress Markers and Antioxidant Systems in Reed Canary Grass (Phalaris arundinacea) Leaves

This table outlines the observed effects of 2,4,5-Trichlorophenol, a degradation product of 2,4,5-T, on various oxidative stress markers and antioxidant responses in the leaves of reed canary grass.

| Parameter | Observation | Citation |

|---|---|---|

| Hydrogen Peroxide | Increased content | researchgate.net |

| Total and Reduced Glutathione | Increased content | researchgate.net |

| Ascorbate | Increased content | researchgate.net |

| Free Phenols | Increased concentration | researchgate.net |

| Catalase Activity | Increased activity | researchgate.net |

| Guaiacol Peroxidase Activity | Increased activity | researchgate.net |

Effects on Soil Microbial Communities and Associated Biogeochemical Cycling

The introduction of this compound into terrestrial ecosystems can exert considerable influence on the indigenous soil microbial communities and the essential biogeochemical cycles they regulate. The fate and impact of 2,4,5-T in the soil are contingent on a variety of environmental factors, including soil composition, moisture content, and the presence of microbial populations endowed with the capacity for its degradation. oregonstate.edu

Scientific investigations have established that 2,4,5-T is subject to biodegradation, though it is generally considered to be more recalcitrant to microbial breakdown than the related herbicide, 2,4-D. ethz.ch A number of microbial species, encompassing both bacteria and fungi, have been identified as being capable of degrading 2,4,5-T. For example, bacterial genera such as Burkholderia, Sphingomonas, and Bradyrhizobium have been documented to utilize 2,4,5-T as a substrate for carbon and energy. researchgate.net In a similar vein, fungi from the genera Rigidoporus, Fusarium, and Verticillium have also been shown to possess the ability to break down this herbicide. nih.gov The rate of 2,4,5-T degradation in soil can be modulated by the availability of other nutrients; for instance, the supplementation of inorganic nutrients has been observed to enhance the mineralization of higher concentrations of 2,4,5-T. nih.gov

The application of 2,4,5-T to soil can lead to alterations in the structure of the microbial community. While comprehensive studies detailing the broad-scale community shifts resulting from 2,4,5-T exposure are limited, research on the analogous compound 2,4-D has revealed that its application can confer a temporary selective advantage to microorganisms capable of its catabolism. researchgate.netnih.gov At elevated concentrations, this can sometimes lead to a reduction in the diversity of the dominant bacterial populations. researchgate.net

The specific effects of 2,4,5-T on fundamental biogeochemical processes, such as the carbon and nitrogen cycles, are not well-documented. However, insights can be gleaned from studies on other herbicides. For example, it has been shown that herbicide applications can have transient impacts on the mineralization of organic nitrogen and the process of nitrification. youtube.com Certain herbicides have been found to exert a negative influence on biological nitrogen fixation by diminishing the diversity and activity of nitrogen-fixing bacteria. youtube.commdpi.com Laboratory experiments investigating the effect of 2,4,5-T on the decomposition of leaf litter have shown that at concentrations substantially exceeding those typically encountered in field conditions, the herbicide can impede decomposition rates. researchgate.net Conversely, a field study conducted at standard application rates did not find any discernible effects on litter decomposition. researchgate.net The impact on soil enzyme activities, which are vital for nutrient turnover, has been more extensively studied for 2,4-D. These studies have yielded mixed results, with some indicating an inhibition of enzymes like phosphatase, while others have reported minimal effects on a variety of enzymes when applied at recommended rates. researchgate.netmdpi.com There is a clear need for further research to specifically quantify the ecotoxicological effects of this compound on the complex microbial communities within the soil and the critical biogeochemical functions they perform.

Table 3: Microorganisms Capable of Degrading this compound

This table lists the microbial groups and specific genera that have been identified in scientific literature as being capable of degrading this compound.

| Microbial Group | Genera | Citation |

|---|---|---|

| Bacteria | Burkholderia, Sphingomonas, Bradyrhizobium | researchgate.net |

| Fungi | Rigidoporus, Fusarium, Verticillium | nih.gov |

Computational Chemistry and Environmental Modeling of Bis 2,4,5 Trichlorophenoxy Acetic Acid

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.gov These models are predicated on the principle that the structure of a molecule dictates its properties and activities. ecetoc.org For the environmental risk assessment of pesticides like bis-(2,4,5-trichlorophenoxy)acetic acid, QSAR and QSPR models are invaluable for predicting key parameters that govern their environmental fate, such as persistence, degradation rates, and partitioning behavior. informahealthcare.comnih.gov

The development of a robust QSAR or QSPR model involves the use of molecular descriptors, which are numerical representations of a molecule's structure. These can range from simple constitutional descriptors (e.g., molecular weight) to more complex quantum chemical parameters. nih.gov A key property for predicting the environmental mobility of organic pollutants is the soil sorption coefficient normalized to organic carbon (Koc). nih.govnih.gov QSPR models for logKoc often utilize descriptors related to hydrophobicity (e.g., the octanol-water partition coefficient, logP), molecular size, and electronic properties. nih.govmdpi.com For phenoxyacetic acid herbicides, lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors have been identified as key determinants of their biological efficacy. mdpi.com

While specific, publicly available QSAR models for the complete environmental fate of this compound are not abundant in the literature, the principles can be illustrated through models developed for related phenoxyacetic acids. These models demonstrate the correlation between molecular descriptors and environmentally relevant properties.

Interactive Data Table: Illustrative QSPR Model for Soil Sorption Coefficient (logKoc) of Phenoxyacetic Acids

| Compound | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted logKoc |

| Phenoxyacetic acid | 1.34 | 152.15 | 46.53 | 1.85 |

| 4-Chlorophenoxyacetic acid | 1.89 | 186.59 | 46.53 | 2.21 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2.81 | 221.04 | 46.53 | 2.78 |

| This compound | 3.72 | 255.48 | 46.53 | 3.35 |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | 3.07 | 200.62 | 46.53 | 2.95 |

Note: The Predicted logKoc values in this table are illustrative and derived from a hypothetical linear QSPR model for educational purposes. The model equation is: Predicted logKoc = 0.5 * logP + 0.005 * Molecular Weight + 0.01 * Polar Surface Area. This is not a validated predictive model.

The environmental persistence of this compound is another critical parameter that can be assessed using QSAR. The half-life of this compound in soil has been reported to be between 21 and 24 days. healthandenvironment.org QSAR models for biodegradation often incorporate descriptors related to electronic structure and reactivity, which can indicate a compound's susceptibility to microbial degradation. d-nb.info

Molecular Dynamics Simulations for Ligand-Receptor Interactions in Ecotoxicological Contexts

Molecular dynamics (MD) simulations are powerful computational techniques that provide a detailed, atomistic view of the interactions between a ligand, such as this compound, and a biological receptor over time. mdpi.com These simulations are instrumental in understanding the molecular basis of a compound's ecotoxicological effects by elucidating binding affinities, conformational changes in the receptor upon binding, and the specific amino acid residues involved in the interaction. researchgate.netmdpi.com

This compound acts as a synthetic auxin, and its primary mode of action in plants involves interaction with auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein. researchgate.netnih.gov MD simulations of the related compound 2,4-D with the TIR1-Aux/IAA co-receptor complex have provided insights into the binding mechanisms of phenoxyacetic acid herbicides. researchgate.net These studies reveal the importance of specific amino acid residues in the receptor's binding pocket for stabilizing the ligand.

A study involving molecular dynamics simulations of this compound with the human thyroid hormone receptor β1 (THRβ1) identified it as a potential endocrine disruptor. acs.org The simulations showed that the compound binds stably within the ligand-binding pocket of the receptor. acs.org The key interactions contributing to this stable binding were identified, providing a molecular-level explanation for its potential to interfere with the endocrine system. acs.org

Interactive Data Table: Key Interacting Residues in the Binding of this compound with the Human Thyroid Hormone Receptor β1 (THRβ1) from a Molecular Dynamics Simulation Study

| Interacting Residue | Type of Interaction |

| Arginine (Arg228) | Hydrogen Bond |

| Asparagine (Asn331) | Hydrogen Bond |

| Histidine (His381) | Pi-Pi Stacking |

| Leucine (Leu276) | Van der Waals |

| Leucine (Leu330) | Van der Waals |

| Phenylalanine (Phe279) | Van der Waals |

| Isoleucine (Ile275) | Van der Waals |

Data sourced from a molecular dynamics simulation study on the interaction of this compound with the human thyroid hormone receptor β1. acs.org The table highlights the key amino acid residues in the receptor's binding pocket that form significant interactions with the ligand.

These computational findings are crucial for assessing the ecotoxicological risks posed by this compound, as they can help to identify potential molecular initiating events in adverse outcome pathways. mdpi.com

Predictive Environmental Transport and Transformation Models for this compound

Predictive environmental transport and transformation models are essential tools for estimating the movement and fate of chemicals like this compound in the environment. These models integrate data on the chemical's properties, application methods, and environmental conditions to simulate processes such as leaching, runoff, volatilization, and degradation. nih.govmdpi.com

The Pesticide Root Zone Model (PRZM) is a widely used model that simulates the vertical movement of pesticides through the soil profile. researchgate.neteuropa.eu It considers factors like soil properties, weather data, and agricultural practices to predict the amount of a pesticide that may leach into groundwater or be lost through runoff. europa.eucore.ac.uk Another relevant model is HYDRUS, which can simulate water flow and the transport of solutes in variably saturated soils. mdpi.comresearchgate.netiut.ac.irusda.govresearchgate.net

For this compound, its physicochemical properties suggest a high potential for leaching. herts.ac.uk The Groundwater Ubiquity Score (GUS), an empirical model based on a compound's soil half-life and soil organic carbon partition coefficient (Koc), can be used for a preliminary assessment of its leaching potential. The GUS for this compound is classified as high, indicating a tendency to leach. herts.ac.uk

Interactive Data Table: Illustrative Input and Output Parameters for a Hypothetical PRZM Simulation of this compound

| Input Parameter | Value | Output Parameter | Predicted Value |

| Chemical Properties | Leaching | ||

| Soil Half-life (days) | 22 | Mass Leached below 1m ( kg/ha ) | 0.15 |

| Koc (mL/g) | 150 | Peak Concentration in Leachate (µg/L) | 25 |

| Application | Runoff | ||

| Application Rate ( kg/ha ) | 2.0 | Mass Lost in Runoff ( kg/ha ) | 0.08 |

| Application Method | Foliar Spray | Peak Concentration in Runoff (µg/L) | 150 |

| Scenario | Degradation | ||

| Soil Type | Sandy Loam | Total Mass Degraded (%) | 85 |

| Annual Rainfall (mm) | 1000 | Volatilization | |

| Total Mass Volatilized (%) | < 1 |

Note: This table presents hypothetical data for an illustrative PRZM simulation. The input parameters are based on known properties of this compound and a representative agricultural scenario. The output values are not from a real model run and are for demonstration purposes only.

Models for predicting volatilization from soil and water surfaces are also important for a complete environmental fate assessment. epa.govmdpi.com These models typically use parameters such as vapor pressure and Henry's Law constant to estimate the flux of a chemical into the atmosphere. Given the low volatility of this compound, volatilization is generally considered a minor dissipation pathway. healthandenvironment.org

Future Research Directions and Knowledge Gaps in Bis 2,4,5 Trichlorophenoxy Acetic Acid Studies

Development of Novel Analytical Techniques for Emerging Environmental Matrices

A foundational challenge in the environmental sciences is the accurate and sensitive detection of contaminants and their byproducts. For compounds like Bis-(2,4,5-trichlorophenoxy)acetic acid, this is particularly crucial. Future research must focus on developing analytical methods capable of detecting not only the parent compound but also its potential degradation products in increasingly complex and novel environmental samples.

Traditional analytical methods for chlorophenoxy herbicides, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), have proven effective for common matrices like water and soil. epa.govnih.govfuturemarketinsights.com However, the expanding scope of environmental monitoring necessitates the inclusion of emerging matrices such as atmospheric aerosols, biological tissues, and sediments, where the compound may accumulate. tandfonline.com

Future advancements should prioritize:

Miniaturized and On-Site Systems: There is a growing need for field-portable and rapid analytical tools. researchgate.netoup.com Techniques like paper spray ionization mass spectrometry, which require minimal sample preparation, offer a promising avenue for rapid screening of environmental samples without extensive chromatographic separation. nih.gov Immunoassays also present a powerful, complementary technology for high-throughput, field-oriented monitoring. researchgate.netoup.com

Enhanced Sensitivity and Selectivity: Lowering the limits of detection (LOD) and quantification (LOQ) is essential for assessing trace levels of contamination. tandfonline.com Advanced instrumentation, such as Orbitrap-based mass spectrometry, provides the high resolution and selectivity needed to overcome the challenges of complex matrices and identify residues at ever-lower regulatory limits. theanalyticalscientist.com Large-volume injection techniques coupled with GC-MS have already shown success in improving sensitivity for related chlorophenoxy acids in water samples. nih.gov

Metabolite and Conjugate Analysis: A significant knowledge gap exists in the analysis of herbicide metabolites and their conjugated forms, which can be more mobile or toxic than the parent compound. Future methods must incorporate steps to analyze these derivatives. The development of analytical standards for metabolites, such as those produced via microbial biotransformation, is critical. nih.gov Techniques involving enzymatic deconjugation prior to analysis are being developed and represent a milder, more selective alternative to harsh chemical hydrolysis. nih.gov

Table 1: Comparison of Analytical Techniques for Chlorophenoxy Herbicide Analysis

| Technique | Principle | Common Matrices | Advantages | Future Research Focus |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. epa.gov | Water, Soil | High sensitivity, well-established methods. nih.gov | On-line derivatization, large-volume injection to enhance sensitivity. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds coupled with tandem mass spectrometry. futuremarketinsights.com | Water, Food, Cereals | High specificity and accuracy for a wide range of compounds. futuremarketinsights.comnih.gov | Analysis of intact glucoside conjugates, milder deconjugation methods. nih.gov |

| Immunoassays (e.g., ELISA) | Antigen-antibody binding for detection. oup.com | Water, Soil | High throughput, cost-effective, field-portability. researchgate.net | Broader range of assays for various metabolites, improved validation against instrumental methods. researchgate.net |

| Paper Spray Ionization-MS | Direct ionization from a paper substrate without chromatography. nih.gov | Water, Crop Extracts | Rapid analysis, minimal sample preparation. nih.gov | Expansion to a wider range of environmental matrices and analytes. |

Exploration of Uncharacterized Degradation Pathways and Metabolite Profiling

Understanding the degradation of this compound is fundamental to predicting its environmental persistence and the potential formation of toxic byproducts. While the degradation of 2,4,5-T has been studied under both aerobic and anaerobic conditions, these pathways are not fully elucidated, and even less is known about its "bis" form or fungal-mediated degradation. nih.govresearchgate.net

Key areas for future investigation include:

Anaerobic Degradation: Anaerobic conditions are prevalent in many environments, such as groundwater aquifers and sediments. researchgate.net Studies on 2,4,5-T have shown that its anaerobic degradation can proceed via sequential reductive dehalogenation, ether cleavage, and eventual mineralization, producing intermediates like dichlorophenoxyacetic acids, chlorophenols, and phenol. researchgate.netasm.orgasm.org However, the specific microorganisms involved, such as Dehalobacter, and the factors influencing these pathways are still being identified. researchgate.netresearchgate.net A significant knowledge gap remains concerning the complete sequence of reactions and the full range of resulting metabolites under different anaerobic conditions. researchgate.net

Fungal Degradation: Fungi, particularly white-rot fungi, possess powerful extracellular enzymes like laccases and intracellular enzymes such as cytochromes P450 (CYPs) that can degrade persistent organic pollutants. nih.govnih.gov Research has demonstrated that some fungal species can degrade 2,4,5-T, but the specific degradation pathways and the responsible enzymes often remain unclear. nih.govnih.gov To date, there are very few reports on the specific fungal degradation pathways for 2,4,5-T, highlighting a major area for future research. nih.gov

Metabolite Identification: Comprehensive metabolite profiling is essential. The degradation of 2,4,5-T is known to produce various chlorinated phenols and other intermediates. nih.govasm.org For instance, the anaerobic degradation of 2,4,5-T has been shown to produce intermediates including 3,4-dichlorophenol, 2,5-dichlorophenol, and 3-chlorophenol. researchgate.net The aerobic degradation by bacteria like Burkholderia cepacia AC1100 proceeds through 2,4,5-trichlorophenol (B144370) and 2,5-dichlorohydroquinone. ethz.ch A full inventory of metabolites for this compound is needed to assess the total environmental risk.

Table 2: Known and Potential Degradation Intermediates of 2,4,5-T

| Degradation Condition | Key Microorganisms/Enzymes | Identified Intermediates | Knowledge Gaps for this compound |

| Aerobic | Burkholderia cepacia AC1100 | 2,4,5-Trichlorophenol, 2,5-Dichlorohydroquinone, 5-Chloro-1,2,4-trihydroxybenzene. ethz.ch | Complete pathway, role of different microbial communities, formation of novel metabolites. |

| Anaerobic | Dehalobacter, Mixed consortia | 2,4-Dichlorophenoxyacetic acid, 2,5-Dichlorophenoxyacetic acid, 3-Chlorophenol, Phenol. nih.govresearchgate.netasm.org | Identification of all responsible microorganisms, influence of environmental co-factors, complete mineralization pathway. researchgate.net |

| Fungal | Rigidoporus sp., Fusarium sp., Verticillium sp. | 2,4,5-Trichlorophenol (presumed) | Specific pathways are largely uncharacterized, role of extracellular vs. intracellular enzymes. nih.govnih.gov |

Integration of Multi-Omics Approaches in Ecotoxicological Assessments

Traditional ecotoxicology relies on assessing endpoints like survival and reproduction. However, these methods may not capture the subtle, sub-lethal effects of chemical exposure. Multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, unbiased approach to understand the molecular mechanisms of toxicity. nih.govconfex.com Applying these technologies to this compound is a critical future research direction.

Future research should focus on: